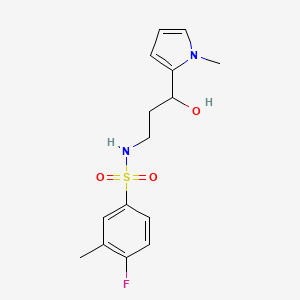

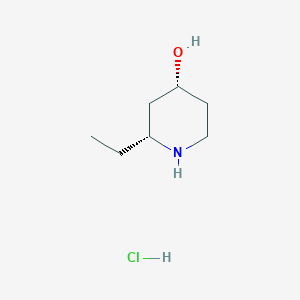

(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

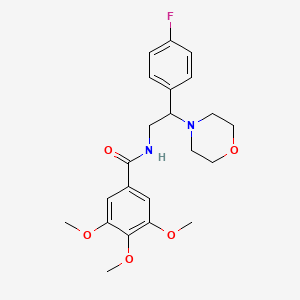

(S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol, also known as MPPE, is a chiral alcohol compound that has been extensively studied for its potential applications in various fields of science. MPPE has been found to exhibit a range of biological and physiological effects, making it a promising candidate for use in research.

Applications De Recherche Scientifique

Chemical Inhibitors of Cytochrome P450 Isoforms

The utility of (S)-1-(1-Methyl-1H-pyrazol-5-yl)ethan-1-ol and related compounds in scientific research is primarily centered on their roles as selective inhibitors of various Cytochrome P450 (CYP) isoforms in human liver microsomes. This is crucial for predicting potential drug-drug interactions (DDIs) by assessing the metabolism of various pharmaceuticals. Selective chemical inhibitors are essential tools in this context for delineating the specific involvement of CYP isoforms in the metabolism of drugs. The selectivity of these inhibitors is vital for accurately deciphering the contributions of different CYP isoforms to the overall metabolism of a compound (Khojasteh et al., 2011).

Heterocyclic Compound Synthesis

Heterocyclic compounds, including pyrazoles, are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. Methyl-substituted pyrazoles, in particular, have been highlighted for their potent medicinal properties. These compounds serve as a foundation for synthesizing new leads with high efficacy and minimal microbial resistance, showcasing their broad application in drug development (Sharma et al., 2021). The synthesis of pyrazole derivatives under various conditions, including microwave irradiation, is a testament to the versatility and importance of these heterocycles in creating compounds with potential pharmaceutical applications (Sheetal et al., 2018).

Anticancer Activity of Pyrazoline Derivatives

Research into pyrazoline derivatives has shown these compounds to exhibit significant anticancer activity. The synthesis of these derivatives and their evaluation against various cancer targets highlight the potential of pyrazoline as a critical moiety in anticancer drug development. This area of study not only explores the synthesis of these compounds but also delves into their biological activity, providing a foundation for future research aimed at harnessing the anticancer properties of pyrazoline derivatives (Ray et al., 2022).

Monoamine Oxidase Inhibition

The pyrazoline nucleus has been identified as a promising scaffold for the inhibition of Monoamine oxidase (MAO), a target for antidepressant and neuroprotective drugs. The structure-activity relationship (SAR) and the effect of chirality on the pyrazoline nucleus towards MAO-A and MAO-B have been extensively studied, indicating the potential of pyrazoline derivatives in the development of MAO inhibitors. This research underscores the versatility of pyrazoline compounds in medicinal chemistry, particularly in the context of neuropsychiatric disorder treatment (Mathew et al., 2013).

Propriétés

IUPAC Name |

(1S)-1-(2-methylpyrazol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5(9)6-3-4-7-8(6)2/h3-5,9H,1-2H3/t5-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIGDGUZDCESQB-YFKPBYRVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NN1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=NN1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S)-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-[(methylcarbamoyl)amino]prop-2-enamide](/img/structure/B2802404.png)

![2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2802407.png)

![(2E)-3-[3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B2802415.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2802418.png)

![2-[({[2-(2,4-Dinitrophenyl)cyclohexyliden]amino}oxy)carbonyl]-1,3-difluorobenzene](/img/structure/B2802420.png)